molecular formula C9H11BrN4O2 B046609 4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine CAS No. 115093-88-4

4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine

Cat. No.: B046609
CAS No.: 115093-88-4
M. Wt: 287.11 g/mol
InChI Key: RMOPBCMNPLURLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine is a synthetic organic compound belonging to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom and a hydroxyethoxymethyl group attached to a pyrrolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine typically involves multi-step organic reactions. One common method starts with the bromination of a pyrrolopyrimidine precursor, followed by the introduction of the amino group and the hydroxyethoxymethyl side chain. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The final product is typically purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The hydroxyethoxymethyl group can participate in oxidation reactions to form aldehydes or carboxylic acids, and reduction reactions to form alcohols.

    Condensation Reactions: The amino group can engage in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃), potassium thiocyanate (KSCN)

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Condensation: Acetic anhydride (Ac₂O), formic acid (HCOOH)

Major Products:

  • Substituted pyrrolopyrimidines
  • Oxidized derivatives such as aldehydes and carboxylic acids
  • Reduced derivatives such as alcohols
  • Condensation products like imines and amides

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain kinases involved in cell proliferation.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The biological activity of 4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine is primarily attributed to its interaction with specific molecular targets. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

  • 4-Amino-5-bromo-7-(2-methoxyethoxymethyl)pyrrolo(2,3-d)pyrimidine
  • 4-Amino-5-chloro-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine
  • 4-Amino-5-bromo-7-(2-hydroxypropoxymethyl)pyrrolo(2,3-d)pyrimidine

Comparison: Compared to its analogs, 4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine exhibits unique properties due to the presence of the hydroxyethoxymethyl group, which can enhance its solubility and bioavailability. The bromine atom also contributes to its reactivity, making it a versatile intermediate in organic synthesis.

This compound’s distinct structure and reactivity profile make it a valuable tool in both research and industrial applications, setting it apart from similar compounds in its class.

Properties

IUPAC Name

2-[(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN4O2/c10-6-3-14(5-16-2-1-15)9-7(6)8(11)12-4-13-9/h3-4,15H,1-2,5H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOPBCMNPLURLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN=C2N1COCCO)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150962
Record name 4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115093-88-4
Record name 4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115093884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Bromo4chloro-7(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine (8b, 0.75) was dissolved in dry methanol (10 mL) and methanol saturated with ammonia (40 mL) was then added to this solution. The reaction mixture was heated at 125° C. in a sealed reaction vessel for 10 hours The solvent was removed at 40° C. under reduced pressure and the resulting solid was then subjected to column chromatography. Elution of the silica get column (20×3 cm) with 5% MeOH in CHCl3 yielded a solid after evaporation of the appropriate UV absorbing fractions.
Name
5-Bromo4chloro-7(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-Bromo-4-chloro-7-(2-hydroxyethoxymethyl)pyrrolo [2,3-d]pyrimidine (8b, 0.7 g) was dissolved in dry methanol (10 mL) and methanol saturated with NH3 ammonia (40 mL) was then added to this solution. The reaction mixture was heated at 125 degrees C. in a sealed reaction vessel for 10 hours. The solvent was removed at 40 degrees under reduced pressure and the resulting solid was then subjected to column chromatography. Elution of the silica gel column (20×3 cm) with 5% MeOH in CHCl3 yielded a solid after evaporation of the appropriate UV absorbing fractions. This solid was recrystallized from CHCl3 to afford 11, 0.18 g (31.25%), mp 163-164 degrees C. 1H-NMR (DMSO-d6): δ 8.13 (s, 1, C2-H), 7.55 (s, 1, C6-H), 6.81 (bs, 2, exchangeable with D2O, NH2), 5.5 (s, 2, N7-CH2), 4.62 (m, 1, exchangeable with D2O, OH), 3.42 (m, 4, CH2): UVλmax nm (ε×104) (pH 7) 211 (1.9), 278 (0.9); (pH 1) 233 (2.0), 280 (0.94); (pH 11) 227 (0.9), 278 (0.95).
Name
5-Bromo-4-chloro-7-(2-hydroxyethoxymethyl)pyrrolo [2,3-d]pyrimidine
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine
Reactant of Route 5
4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine
Reactant of Route 6
4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.